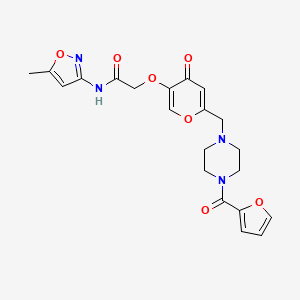

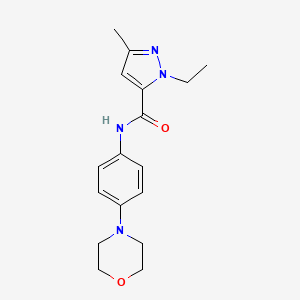

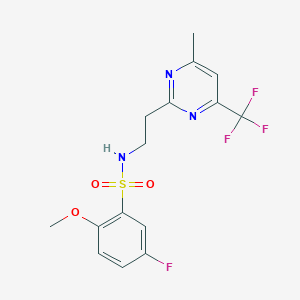

![molecular formula C17H20N4O4S B2497611 N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034495-52-6](/img/structure/B2497611.png)

N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridazine derivatives involves starting from chloromaleic anhydride to prepare various sulfanilamide derivatives, highlighting the versatility of pyridazine compounds in synthesis (T. Nakagome, A. Misaki, T. Komatsu, 1966). Another approach involves synthesizing stereoisomers of pyridazinone derivatives, showcasing the complex stereochemistry involved in creating molecules with specific biological activities (W. Howson et al., 1988).

Molecular Structure Analysis

Research on pyrido[3,4-d]pyridazine derivatives, such as the synthesis and characterization of specific derivatives, provides insight into the molecular geometries and potential cytotoxic properties of these compounds. The crystalline structure and orientation of the heterocyclic and aromatic rings are crucial for understanding the compound's behavior and interactions (A. Wójcicka et al., 2022).

Chemical Reactions and Properties

The synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine and their subsequent reactions to yield pyrrolidin-3-ones illustrate the chemical versatility and reactivity of these compounds. Such transformations are essential for developing new chemical entities with potential biological activities (P. Králová et al., 2019).

Physical Properties Analysis

The synthesis and evaluation of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines for their anti-asthmatic activities highlight the importance of physical properties such as solubility and stability in developing therapeutic agents. The specific substitution patterns on the pyridazine ring influence the physical properties and biological activities of these compounds (M. Kuwahara et al., 1997).

Chemical Properties Analysis

The reactivity of pyridazine derivatives towards various reagents and conditions reveals their chemical properties and potential for further functionalization. For instance, the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with carbanions and enamines showcases the compound's versatility in undergoing chemical transformations, leading to new derivatives with potential biological or material applications (E. Oishi et al., 1987).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Compounds containing a sulfonamido moiety have been synthesized with the aim of exploring their use as antibacterial agents. The synthesis involves reacting precursors with a variety of active methylene compounds to produce heterocyclic derivatives, including pyran, pyridine, and pyridazine derivatives. These newly synthesized compounds have shown high antibacterial activities, highlighting their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anti-Asthmatic Activities

Novel (triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds showed potent anti-asthmatic activity, suggesting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed significant protection against picrotoxin-induced convulsions, with specific compounds offering 100% protection. This study opens avenues for the development of new anticonvulsant drugs (Farag et al., 2012).

Antimicrobial Agents

A study aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents via a versatile precursor demonstrated the potential of these compounds in combating microbial infections. The synthesized compounds were tested for both antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Propriétés

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-11(21-16(22)9-12-5-3-8-15(12)19-21)17(23)18-13-6-4-7-14(10-13)20-26(2,24)25/h4,6-7,9-11,20H,3,5,8H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVIMHYJSCRKBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)N2C(=O)C=C3CCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

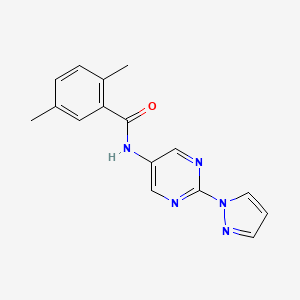

![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)

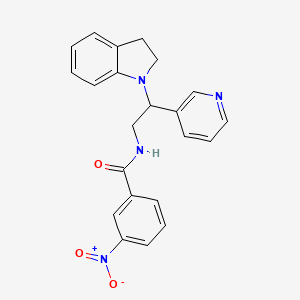

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)

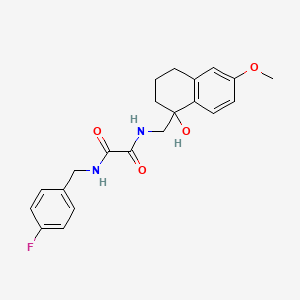

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)